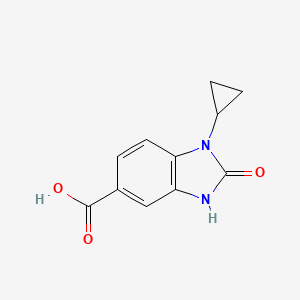1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
CAS No.: 1019367-66-8
Cat. No.: VC8404918
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1019367-66-8 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-cyclopropyl-2-oxo-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c14-10(15)6-1-4-9-8(5-6)12-11(16)13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,16)(H,14,15) |
| Standard InChI Key | PRGHTWSNAGRIHL-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O |
| Canonical SMILES | C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzodiazole ring system, where two nitrogen atoms are embedded within a fused benzene ring. The 1-position is substituted with a cyclopropyl group, while the 2-position contains a ketone group. A carboxylic acid functional group is attached at the 5-position of the aromatic system (Figure 1). This arrangement confers both rigidity from the cyclopropane ring and reactivity from the carboxylic acid and ketone groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.21 g/mol |
| Density | 1.541 ± 0.06 g/cm³ |
| pKa | 4.51 ± 0.20 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The density of 1.541 g/cm³ suggests a compact molecular packing, likely influenced by the planar benzodiazole core and cyclopropane’s strained geometry . The pKa of 4.51 indicates moderate acidity, attributable to the carboxylic acid group .
Synthesis and Manufacturing
Role of Ligands and Solvents
The use of β-cyclodextrin-supported copper catalysts (β-CD-TSC@Cu) in aqueous media has been reported for similar systems, achieving high yields (>90%) with minimal copper leaching . Polar aprotic solvents like DMSO or DMF are preferred for their ability to stabilize intermediates .
Applications in Research and Industry
Pharmaceutical Intermediates
Benzodiazole derivatives are renowned for their antimicrobial, antiviral, and anticancer properties. The carboxylic acid group in this compound enhances water solubility, making it a candidate for prodrug development. For instance, structurally similar quinoline-benzimidazole hybrids have demonstrated activity against Mycobacterium tuberculosis .
Materials Science
The rigid benzodiazole core and cyclopropane ring contribute to thermal stability, suggesting utility in high-performance polymers or organic semiconductors.
| Precautionary Measure | Description |
|---|---|
| Storage | Keep in a well-ventilated area; avoid exposure to moisture and oxidizers. |
| Personal Protection | Use gloves, eye protection, and respiratory equipment. |
| Disposal | Dispose of in accordance with local regulations for hazardous waste. |
Future Directions and Research Opportunities
Mechanistic Studies
The exact role of the cyclopropyl group in modulating electronic and steric effects remains underexplored. Computational studies (e.g., DFT calculations) could elucidate its impact on reactivity and binding affinities.
Expanding Synthetic Methodologies
Developing enantioselective routes using chiral copper or nickel catalysts (e.g., CpNi/xantphos systems) could yield optically active derivatives for asymmetric catalysis.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to evaluate this compound’s potential in targeting antibiotic-resistant pathogens or oncogenic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume